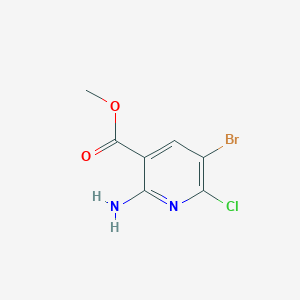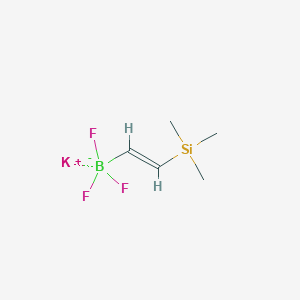
4-Methyl-2,6-diphenyl-1lambda4-thiopyran-1-ylium,tetrafluoroboranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2,6-diphenyl-1lambda4-thiopyran-1-ylium,tetrafluoroboranuide is a chemical compound with the molecular formula C18H15BF4S It is a member of the thiopyran family, characterized by a sulfur atom in the heterocyclic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,6-diphenyl-1lambda4-thiopyran-1-ylium,tetrafluoroboranuide typically involves the reaction of 4-methyl-2,6-diphenylthiopyran with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as benzene or alcohols, and the reaction is often facilitated by the presence of oxygen .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2,6-diphenyl-1lambda4-thiopyran-1-ylium,tetrafluoroboranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxygen to form benzoic acid and benzoylacetic acid ester.
Substitution: It can undergo substitution reactions where the sulfur atom in the thiopyran ring is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, alcohols, and benzene. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products
The major products formed from these reactions include benzoic acid, benzoylacetic acid ester, and various substituted thiopyran derivatives .
Aplicaciones Científicas De Investigación
4-Methyl-2,6-diphenyl-1lambda4-thiopyran-1-ylium,tetrafluoroboranuide has several applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2,6-diphenyl-1lambda4-thiopyran-1-ylium,tetrafluoroboranuide involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the thiopyran ring plays a crucial role in these interactions, facilitating the formation of stable complexes with the target molecules . The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diphenyl-4H-thiopyran-4-one: A related compound with similar structural features but different reactivity and applications.
2,6-Dimethyl-4H-thiopyran-4-one: Another thiopyran derivative with distinct chemical properties and uses.
Uniqueness
4-Methyl-2,6-diphenyl-1lambda4-thiopyran-1-ylium,tetrafluoroboranuide is unique due to the presence of the tetrafluoroboranuide group, which imparts specific chemical and physical properties. This makes it particularly valuable in certain applications where other thiopyran derivatives may not be suitable .
Propiedades
Fórmula molecular |
C18H15BF4S |
|---|---|
Peso molecular |
350.2 g/mol |
Nombre IUPAC |
4-methyl-2,6-diphenylthiopyrylium;tetrafluoroborate |
InChI |
InChI=1S/C18H15S.BF4/c1-14-12-17(15-8-4-2-5-9-15)19-18(13-14)16-10-6-3-7-11-16;2-1(3,4)5/h2-13H,1H3;/q+1;-1 |
Clave InChI |
QECLTQCVSCVOIR-UHFFFAOYSA-N |
SMILES canónico |
[B-](F)(F)(F)F.CC1=CC(=[S+]C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B13469589.png)
![(4-Methylbenzo[d][1,3]dioxol-5-yl)boronic acid](/img/structure/B13469591.png)
![4,4,5,5-Tetramethyl-2-[2-(oxan-4-yl)ethyl]-1,3,2-dioxaborolane](/img/structure/B13469599.png)

![6-Ethyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13469614.png)
![[5-Bromo-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B13469619.png)




![2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid methyl ester](/img/structure/B13469641.png)
![Tert-butyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13469644.png)
![(Propan-2-yl)[3-(trimethylsilyl)propyl]amine hydrochloride](/img/structure/B13469646.png)
![Lithium(1+) 2-{1-azabicyclo[3.2.1]octan-4-ylidene}-2-fluoroacetate](/img/structure/B13469661.png)
